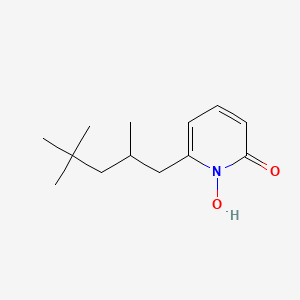
2(1H)-Pyridinone, 1-hydroxy-6-(2,4,4-trimethylpentyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(1H)-Pyridinone, 1-hydroxy-6-(2,4,4-trimethylpentyl)- is a heterocyclic organic compound. It belongs to the class of 1-hydroxy-2-pyridones, which are known for their biological activities, particularly antibacterial and antifungal properties . This compound is characterized by a pyridinone ring with a hydroxyl group at the 1-position and a 2,4,4-trimethylpentyl group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-hydroxy-2-pyridones, including 2(1H)-Pyridinone, 1-hydroxy-6-(2,4,4-trimethylpentyl)-, typically involves the reaction of a pyrone with a hydroxylammonium salt in the presence of an alkali metal carbonate or hydrogen carbonate . The general reaction scheme is as follows:
Starting Material: Pyrone
Reagent: Hydroxylammonium salt
Catalyst: Alkali metal carbonate or hydrogen carbonate
Reaction Conditions: The reaction is usually carried out in an aqueous medium at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of 1-hydroxy-2-pyridones can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reagents. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group at the 1-position can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The hydrogen atoms on the pyridinone ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and alkylating agents (R-X) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the pyridinone ring.
Scientific Research Applications
2(1H)-Pyridinone, 1-hydroxy-6-(2,4,4-trimethylpentyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s antibacterial and antifungal properties make it useful in studying microbial resistance and developing new antimicrobial agents.
Medicine: It has potential therapeutic applications due to its biological activities, including the treatment of infections and inflammatory conditions.
Industry: The compound is used in the formulation of various industrial products, such as coatings, adhesives, and polymers, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 2(1H)-Pyridinone, 1-hydroxy-6-(2,4,4-trimethylpentyl)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets bacterial and fungal cell membranes, disrupting their integrity and leading to cell death.
Pathways Involved: It interferes with the synthesis of essential cellular components, such as proteins and nucleic acids, by inhibiting key enzymes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-Hydroxy-4-methyl-6-(2,4,4-trimethylpentyl)-2-pyridone
- 1-Hydroxy-4-methyl-6-cyclohexyl-2-pyridone
- 1-Hydroxy-4-methyl-6-[4-(4-chlorophenoxy)phenoxymethyl]-2-pyridone
Uniqueness
2(1H)-Pyridinone, 1-hydroxy-6-(2,4,4-trimethylpentyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,4,4-trimethylpentyl group at the 6-position enhances its lipophilicity and membrane permeability, making it more effective as an antimicrobial agent compared to its analogs .
Properties
CAS No. |
87237-37-4 |
|---|---|
Molecular Formula |
C13H21NO2 |
Molecular Weight |
223.31 g/mol |
IUPAC Name |
1-hydroxy-6-(2,4,4-trimethylpentyl)pyridin-2-one |
InChI |
InChI=1S/C13H21NO2/c1-10(9-13(2,3)4)8-11-6-5-7-12(15)14(11)16/h5-7,10,16H,8-9H2,1-4H3 |
InChI Key |
FGOPTJAFXSPMFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC(=O)N1O)CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


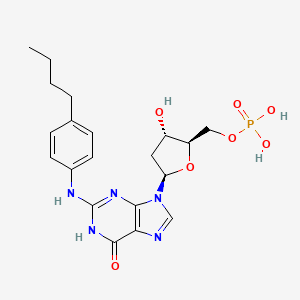
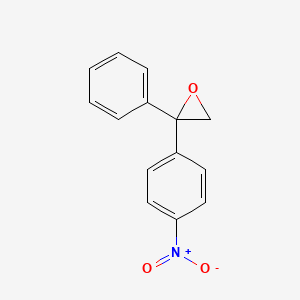
![Benzo[f][1,2,3]benzodithiazol-1-ium;chloride](/img/structure/B14412458.png)

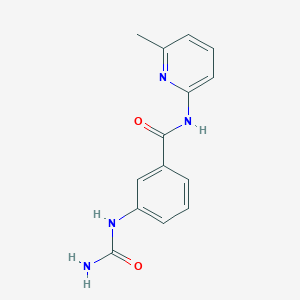
![9-(9-Bicyclo[4.2.1]non-3-enylidene)bicyclo[4.2.1]non-3-ene](/img/structure/B14412467.png)
![N-{[4-(Dimethylamino)phenyl]carbamoyl}benzamide](/img/structure/B14412473.png)
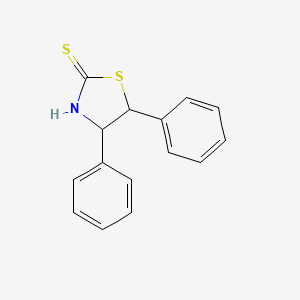
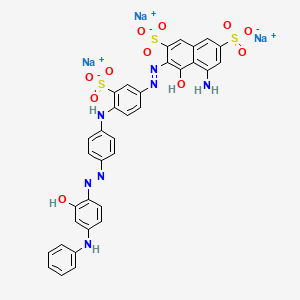
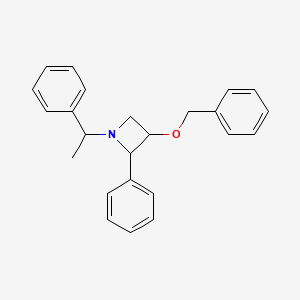
![4-Methyl-1-oxo-2-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-1lambda~5~-pyridine](/img/structure/B14412511.png)
![4-(3-Azabicyclo[3.1.0]hexan-1-yl)aniline](/img/structure/B14412519.png)
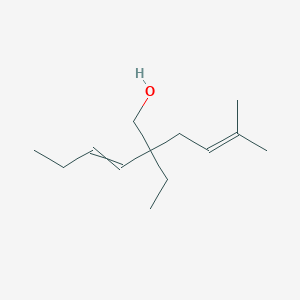
![3-Methyl-10-octylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B14412525.png)
